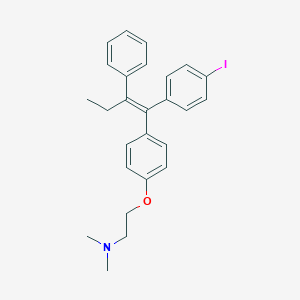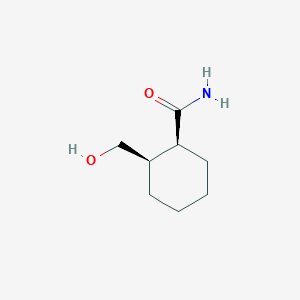
Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) is a chemical compound that has been of interest to scientists due to its potential applications in various fields. This compound is also known as D-gluco-2-amino-1-cyclohexanecarboxylic acid and has the molecular formula C8H15NO3. In
Aplicaciones Científicas De Investigación
Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. It has also been shown to reduce inflammation and oxidative stress. Furthermore, it has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) is its high yield and purity when synthesized using the appropriate method. It is also relatively stable and can be stored for extended periods. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI). One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research is needed to explore its potential as an antimicrobial agent and its mechanism of action against bacteria and fungi.
Conclusion:
In conclusion, Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Métodos De Síntesis
The synthesis of Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) can be achieved through various methods. One of the most common methods is the reaction of D-glucose with cyclohexylamine in the presence of a catalyst. This method yields the desired product with a high yield and purity. Another method involves the reaction of cyclohexanecarboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the corresponding cyclic anhydride, which is then reacted with hydroxymethylamine to yield the desired product.
Propiedades
Número CAS |
116261-07-5 |
|---|---|
Nombre del producto |
Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(1S,2R)-2-(hydroxymethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H15NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h6-7,10H,1-5H2,(H2,9,11)/t6-,7-/m0/s1 |
Clave InChI |
OEVOZNQMEGBPOA-BQBZGAKWSA-N |
SMILES isomérico |
C1CC[C@@H]([C@@H](C1)CO)C(=O)N |
SMILES |
C1CCC(C(C1)CO)C(=O)N |
SMILES canónico |
C1CCC(C(C1)CO)C(=O)N |
Sinónimos |
Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)

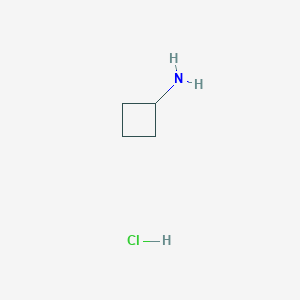
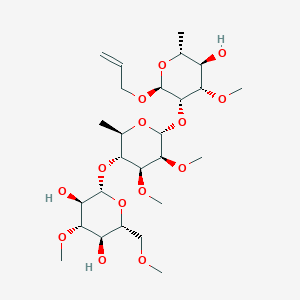

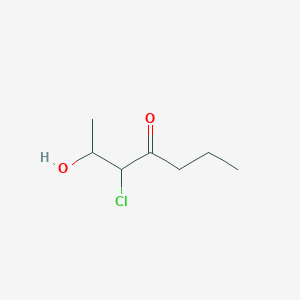

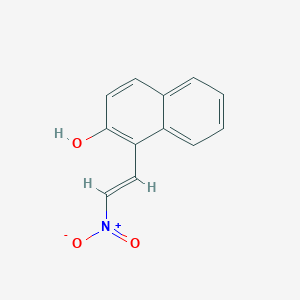
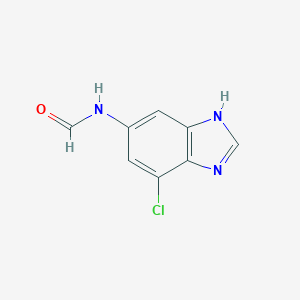
![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)

